molecular formula C15H16N2O4 B5806387 N-[2-methoxy-5-(propanoylamino)phenyl]furan-2-carboxamide

N-[2-methoxy-5-(propanoylamino)phenyl]furan-2-carboxamide

Cat. No.: B5806387
M. Wt: 288.30 g/mol
InChI Key: JISJZKBAOQZYDZ-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(propanoylamino)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a methoxy group, and a propanoylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(propanoylamino)phenyl]furan-2-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formationThe final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate catalysts, solvents, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(propanoylamino)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, amino-substituted phenyl derivatives, and various substituted furan derivatives .

Scientific Research Applications

N-[2-methoxy-5-(propanoylamino)phenyl]furan-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(propanoylamino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-5-(propanoylamino)phenyl]furan-2-carboxamide is unique due to the presence of both the furan ring and the propanoylamino group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-methoxy-5-(propanoylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-14(18)16-10-6-7-12(20-2)11(9-10)17-15(19)13-5-4-8-21-13/h4-9H,3H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISJZKBAOQZYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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